molecular formula C12H15N3O2S B8512830 Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate

Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B8512830
M. Wt: 265.33 g/mol
InChI Key: VHSQPFKULMUMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester typically involves the construction of the thiazolo[4,5-b]pyridine bicyclic scaffold. This can be achieved through the annulation of a thiazole or thiazolidine derivative with a pyridine ring . The reaction conditions often include the use of strong bases and high temperatures to facilitate the annulation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative .

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

ethyl 2-(propan-2-ylamino)-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H15N3O2S/c1-4-17-11(16)8-5-9-10(13-6-8)15-12(18-9)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14,15)

InChI Key

VHSQPFKULMUMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=C(S2)NC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-amino-5-bromonicotinate (0.780 g, 3.18 mmol) and isopropyl isothiocyanate (0.34 mL, 3.19 mmol) in DMF (8 mL) was added sodium hydride (60% oil dispersion) at 0° C. in one portion. The mixture was heated at 65° C. for 20 hr, and then at 75° C. for 40 hr. After it cooled to rt, the reaction was quenched with 1N HCl (5 mL). The mixture was poured into saturated NaHCO3 solution and extracted with AcOEt (3×40 mL). The combined extract was washed with 10% lithium chloride solution (2×30 mL) and dried over anhydrous MgSO4. The title compound (0.291 g, 34% yield) was isolated as a white solid by flash chromatography (60% AcOEt/hexane).
Name
AcOEt hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
34%

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